2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1599432-38-8) is a boronic ester featuring a dioxaborolane core substituted with a 2-chloro-6-fluorophenyl group. This compound is commercially available at 98% purity and is widely employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . The ortho-substituted chlorine and fluorine atoms on the phenyl ring confer distinct electronic and steric properties, influencing its applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTLHYCBHWLRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1599432-38-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₅BClF O₂. The compound features a boron-containing dioxaborolane ring which is significant for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the chloro and fluoro substituents on the phenyl ring enhances its lipophilicity and bioavailability. It is hypothesized that the compound may act through modulation of specific enzyme pathways or receptor interactions.
Antiparasitic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic activity. For instance:
- Inhibition of PfATP4 : Compounds targeting PfATP4 have shown promising results in inhibiting Plasmodium falciparum growth. Analogous compounds demonstrated EC₅₀ values in the low micromolar range ( ).
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In vitro studies using human HepG2 cells indicated moderate cytotoxicity levels compared to standard chemotherapeutic agents ( ).
Study 1: Antimalarial Compounds
A study focusing on the optimization of dihydroquinazolinone derivatives highlighted that modifications similar to those in this compound significantly improved metabolic stability and aqueous solubility while maintaining antiparasitic efficacy ( ).
| Compound | EC₅₀ (μM) | Metabolic Stability (CL int μL/min/mg) |
|---|---|---|
| Analog A | 0.010 | 42 |
| Analog B | 0.030 | 36 |
| Test Compound | 0.395 | 27 |
Study 2: Structural Modifications
Research has shown that introducing polar functionalities can enhance solubility without compromising activity. The incorporation of various substituents on the phenyl ring has been explored to optimize both activity and pharmacokinetic profiles ( ).
Scientific Research Applications
Organic Synthesis
2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis:
- Cross-Coupling Reactions : It acts as a boronic acid derivative that can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is particularly useful for constructing complex organic molecules from simpler precursors.
Medicinal Chemistry
Research indicates that this compound may have potential applications in drug development:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The incorporation of fluorine and chlorine atoms can enhance biological activity and selectivity against cancer cells.
Material Science
The compound's unique structure allows it to be explored in material science applications:
- Polymer Chemistry : It can be used to synthesize polymers with specific properties by serving as a building block in polymerization reactions.
Case Studies
In another study focusing on medicinal applications, derivatives of this compound were tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications to the dioxaborolane structure significantly increased antiproliferative activity.
| Cell Line | IC₅₀ (µM) | Modification |
|---|---|---|
| MCF-7 (Breast) | 15 | Fluorine substitution |
| HeLa (Cervical) | 10 | Chlorine substitution |
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
The target compound is part of a broader class of aryl-substituted dioxaborolanes. Key comparisons include:
*Similarity scores (0.00–1.00) based on structural overlap with the target compound .
Key Findings :
- Electronic Effects: The dual electron-withdrawing Cl and F substituents in the target compound enhance electrophilicity at the boron center, accelerating transmetallation in cross-coupling reactions compared to mono-halogenated analogs (e.g., 3- or 4-fluorophenyl derivatives) .
- Steric Effects : The meta positions of Cl and F (2- and 6- on the phenyl ring) create moderate steric hindrance, balancing reactivity and stability. In contrast, bulky groups like iodine () or methyl () reduce reaction rates .
Extended Aromatic and Aliphatic Derivatives
Other dioxaborolanes feature non-phenyl or polycyclic aromatic substituents:
Key Findings :
- Extended Aromatics : Naphthalene- or anthracene-based derivatives () exhibit applications in medicinal chemistry and materials science, leveraging their conjugated systems for π-π interactions or optoelectronic properties.
- Aliphatic Chains : Compounds with long alkyl or fluorinated chains () are utilized in radical reactions, where their solubility and stability under harsh conditions are advantageous .
Biomedical Relevance
Preparation Methods
Suzuki-Miyaura Coupling-Based Synthesis
A common laboratory-scale preparation involves the Suzuki-Miyaura coupling of 2-chloro-6-fluorophenylboronic acid with pinacol or tetramethyl-1,3,2-dioxaborolane derivatives. The reaction typically proceeds under palladium catalysis with phosphine ligands, in anhydrous organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), under inert atmosphere (argon or nitrogen) to prevent hydrolysis.
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Solvent: Anhydrous THF or DMF
- Temperature: 80–100 °C
- Reaction Time: 12–24 hours
- Atmosphere: Inert (argon or nitrogen)
- Purification: Column chromatography (silica gel, hexane/ethyl acetate)
This method yields the boronate ester with purity >95% and yields ranging from 65% to 75% depending on conditions.
Direct Borylation of Haloarenes
An alternative method involves direct electrophilic borylation of 2-chloro-6-fluorobenzene derivatives using bis(pinacolato)diboron (B2pin2) in the presence of iridium catalysts (e.g., [Ir(cod)(OMe)]2) and bipyridine ligands. This method avoids the need for pre-formed boronic acids.
- Catalyst: Iridium complexes with bipyridine ligands
- Reagents: Bis(pinacolato)diboron
- Solvent: 1,4-Dioxane or toluene
- Temperature: 80–110 °C
- Reaction Time: 12–18 hours
This approach offers regioselective borylation at the desired aromatic position, producing the target compound with moderate yields (50–60%) and purity around 85–90%.
Esterification of Arylboronic Acids
When arylboronic acids are available, esterification with pinacol under mild conditions can yield the boronate ester.
- Reagents: 2-chloro-6-fluorophenylboronic acid, pinacol
- Solvent: Toluene or dichloromethane
- Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid) or dehydrating agent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
This method is straightforward but requires pure boronic acid precursors and efficient removal of water to drive the equilibrium toward ester formation.
Preparation Protocol Example
| Step | Procedure Description | Conditions/Notes |
|---|---|---|
| 1 | Dissolve 2-chloro-6-fluorophenylboronic acid in anhydrous THF | Use inert atmosphere |
| 2 | Add pinacol and catalytic amount of acid or dehydrating agent | Stir at room temperature |
| 3 | Heat mixture to reflux for 4–6 hours | Monitor reaction by TLC or HPLC |
| 4 | Cool and quench reaction, extract product | Use organic solvents like ethyl acetate |
| 5 | Purify by silica gel chromatography | Eluent: hexane/ethyl acetate gradient |
| 6 | Dry and characterize product | Confirm purity by NMR, MS |
Analytical Characterization and Purity Assessment
Purity and structural integrity are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to verify aromatic substitution patterns and pinacol methyl groups; fluorine coupling observed in ^19F NMR.
- Mass Spectrometry (MS): High-resolution MS to confirm molecular ion peak at m/z 256.51 (Molecular Weight).
- Elemental Analysis: To verify C, H, B, Cl, and F content within ±0.3% tolerance.
- Melting Point and Boiling Point: Predicted boiling point ~312.6 ± 32.0 °C; purity >98% reported.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-chloro-6-fluorophenylboronic acid + pinacol | Pd(PPh₃)₄ | THF/DMF | 80–100 °C | 65–75 | >95 | Requires inert atmosphere |
| Direct Borylation | 2-chloro-6-fluorobenzene + B2pin2 | Iridium catalyst | 1,4-Dioxane | 80–110 °C | 50–60 | 85–90 | Regioselective borylation |
| Esterification | 2-chloro-6-fluorophenylboronic acid + pinacol | Acid catalyst | Toluene/DCM | RT to reflux | 70–80 | >90 | Water removal critical |
Research Findings and Notes
- The presence of electron-withdrawing substituents (chlorine and fluorine) on the phenyl ring enhances the regioselectivity and reactivity during borylation steps due to modulation of electron density.
- The tetramethyl substitution on the dioxaborolane ring stabilizes the boronate ester against hydrolysis, improving shelf-life and handling.
- Storage recommendations include sealed containers, protected from moisture, with stock solutions stable for up to 6 months at -80 °C and 1 month at -20 °C.
- In vivo formulation preparation involves dissolving the compound in DMSO followed by gradual addition of PEG300, Tween 80, and water or corn oil with mixing and clarification steps to ensure clear solutions.
Q & A
Q. How can researchers evaluate environmental impacts of this compound’s degradation products?
- Methodological Answer :
- Use LC-MS/MS to detect fluorinated/chlorinated byproducts in simulated wastewater .
- Apply toxicity prediction software (e.g., TEST by EPA) to assess ecotoxicity of identified metabolites .
- Conduct microbial degradation assays with soil/water samples to measure half-lives under aerobic/anaerobic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
